molecular formula C23H25N3O3 B2809678 1-allyl-4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 878692-06-9

1-allyl-4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No. B2809678
CAS RN: 878692-06-9
M. Wt: 391.471
InChI Key: NAAFEYNGWCGHMP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including an allyl group, a methoxyphenoxy group, a benzimidazole group, and a pyrrolidinone group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzimidazole group, for example, is a fused aromatic ring system, which could have interesting electronic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as solubility, melting point, boiling point, and reactivity would be influenced by the presence of the various functional groups .

Scientific Research Applications

Electroluminescent Materials

One application of structurally related compounds involves the development of electroluminescent materials. Dobrikov, Aleksandrova, and colleagues synthesized compounds with potential applications in organic light-emitting devices (OLEDs), investigating their photophysical properties for potential use in electroluminescent layers. These materials could be utilized in the production of color electroluminescent structures, indicating the relevance of such compounds in the creation of display technology (Dobrikov, Aleksandrova, 2011).

Anticancer Activity

Another study explored the synthesis of novel Eugenol derivatives, including structures related to the compound , for their anticancer activity against breast cancer cells. The study found that certain derivatives exhibited significant cytotoxicity, suggesting that modifications of the compound could lead to potential therapeutic agents for cancer treatment (Alam, 2022).

Heterocyclic Chemistry

Compounds with similar structural motifs have been synthesized and evaluated for their potential in creating novel heterocyclic compounds. For example, research into o-quinone methides and their trapping to afford chroman derivatives indicates the versatility of such structures in synthetic organic chemistry and the potential for developing new materials or pharmaceuticals (Katritzky, Lan, 1992).

Synthesis of Derivatives

Antitumor Activities

Another study focused on the synthesis of pyrazole, thiophene, pyridine, and coumarin derivatives, incorporating the benzo[d]imidazole moiety for antitumor evaluations. This research suggests that such compounds could have applications in the development of new antitumor agents (Mohareb, Gamaan, 2018).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information on this compound, it’s difficult to provide a detailed analysis of its mechanism of action .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

4-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-3-12-25-16-17(15-22(25)27)23-24-18-8-4-5-9-19(18)26(23)13-14-29-21-11-7-6-10-20(21)28-2/h3-11,17H,1,12-16H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAFEYNGWCGHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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